molecular formula C25H27ClN2O3 B11312336 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11312336
M. Wt: 438.9 g/mol
InChI Key: BVYCBHTZTUDDOH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the chromene ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine ring is attached to the chromene core via an alkyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and piperidine-containing molecules, such as:

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of a chromene core and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H27ClN2O3/c1-16-12-17(2)24-20(13-16)22(29)14-23(31-24)25(30)27-15-21(28-10-4-3-5-11-28)18-6-8-19(26)9-7-18/h6-9,12-14,21H,3-5,10-11,15H2,1-2H3,(H,27,30)

InChI Key

BVYCBHTZTUDDOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4)C

Origin of Product

United States

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